molecular formula C27H26ClN3O5S B11074507 N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11074507
M. Wt: 540.0 g/mol
InChI Key: RPYYRFQPZPWYEE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethoxybenzyl group, and a methoxyphenyl group, all connected through an imidazolidinone core.

Preparation Methods

The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved through the reaction of a suitable amine with an isocyanate derivative.

    Attachment of the chlorophenyl group:

    Introduction of the dimethoxybenzyl and methoxyphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups targeted during the reaction.

Scientific Research Applications

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can be compared with similar compounds such as:

    N-(3,4-dimethoxybenzyl)-N’-(4-methoxyphenyl)thiourea: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    3-chloro-4-methoxyphenyl isocyanate: This compound is a precursor in the synthesis of the target compound and has different chemical properties.

Properties

Molecular Formula

C27H26ClN3O5S

Molecular Weight

540.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H26ClN3O5S/c1-34-21-10-8-20(9-11-21)31-26(33)22(15-25(32)29-19-6-4-5-18(28)14-19)30(27(31)37)16-17-7-12-23(35-2)24(13-17)36-3/h4-14,22H,15-16H2,1-3H3,(H,29,32)

InChI Key

RPYYRFQPZPWYEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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